molecular formula C9H9ClN2 B6747464 8-Aminoquinoline hydrochloride

8-Aminoquinoline hydrochloride

Cat. No.: B6747464
M. Wt: 180.63 g/mol
InChI Key: CTIDTQCFZVDKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminoquinoline hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of an amino group at the 8th position of the quinoline ring. This compound is known for its applications in medicinal chemistry, particularly in the development of antimalarial drugs. It is a pale yellow solid that is structurally analogous to 8-hydroxyquinoline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-aminoquinoline hydrochloride typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitroquinoline is subsequently reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoquinoline . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-Aminoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 8-aminoquinoline hydrochloride, particularly in its antimalarial applications, involves the inhibition of heme polymerase activity. This results in the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing the parasite from converting it to a less toxic form . Additionally, it causes oxidative stress in parasites like Leishmania donovani by targeting succinate dehydrogenase .

Properties

IUPAC Name

quinolin-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIDTQCFZVDKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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